Lauramide
Overview
Description
Lauramide, also known as Dodecanamide, is a carboxylic acid amide derivative of fatty acids . It is formed from a fatty acid and an amine . Lauramide is used in cosmetic formulations as a thickener, foam stabilizer, and viscosity builder . It is commonly found in shampoos, hair dyes, bath products, and lotions .
Synthesis Analysis
Lauramide DEA (diethanolamine) is a mixture of ethanolamides of lauric acid . It is synthesized from naturally occurring fatty acids . Lauramide DEA is derived from lauric acid .
Molecular Structure Analysis
The molecular formula of Lauramide is C12H25NO . It has an average mass of 199.333 Da and a mono-isotopic mass of 199.193619 Da .
Physical And Chemical Properties Analysis
Lauramide has a density of 0.9±0.1 g/cm3 . Its boiling point is 335.1±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 156.5±19.0 °C . The index of refraction is 1.451 .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Petroleum Engineering .
Summary of the Application
Lauramide is used as a foaming agent in high-salinity reservoirs for enhanced oil recovery . It displays different foaming properties in high-salinity water at different aging times and relatively low temperature .
Methods of Application
The surfactant Lauramide Amide Oxide (LAO) is predominantly nonionic in aqueous alkaline solutions. A decrease of the pH value leads to protonation of the oxygen and thus renders the surfactant cationic . The foaming ability of initial LAO solution varies at different aging times .
Results or Outcomes
Foam volume decreases drastically first with the increase of aging time. Then, with further aging, foam volume increases . This property is utilized in enhanced oil recovery for high-salinity reservoirs .
Determination in Liquid Detergent
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
Lauramide is a nonionic surfactant used in liquid detergent. It improves leaf surface spreading and sticking and enhances herbicide absorption .
Methods of Application
A UV-vis spectrophotometric method of analysis was developed for determination of lauramide at the presence of related matrix in liquid detergent . Multivariate calibration models were built from the zero and first derivative spectral data matrices on the basis of the Partial Least Squares (PLS) method .
Results or Outcomes
The concentration of lauramide for experimental calibration matrix was varied between 0.005-0.020 g mL -1 . Relative error less than 2.7% for zero and first derivative spectral data set respectively, were obtained .
Corrosion Inhibition
Specific Scientific Field
This application is in the field of Chemical Engineering .
Summary of the Application
Lauramide propyl betaine is used as the main agent of the corrosion inhibition foaming system . It can be used for foam drainage and also for reducing the corrosion of gas well fluid on the wellbore .
Methods of Application
Different amphoteric surfactants were tested for their foaming and foam stabilizing abilities. Lauramide propyl betaine was selected as the main agent of the corrosion inhibition foaming system . The composite system with sodium dodecyl sulfate (SDS) as the auxiliary agent was obtained by compounding with anionic surfactant .
Results or Outcomes
The corrosion inhibition rate of the corrosion inhibition foaming system was determined by hanging piece weight loss method . It was finally determined that 400 mg/L hydrazine hydrate was used as the corrosion inhibitor, and the corrosion inhibition rate reached 93.64% .
Cosmetics and Personal Care Products
Specific Scientific Field
This application is in the field of Cosmetology .
Summary of the Application
Lauramide DEA is a nonionic surfactant used in cosmetics and personal care products . It increases foaming capacity and/or stabilizes foam .
Methods of Application
Lauramide DEA is added to the aqueous portion of cosmetics and personal care products to increase their foaming capacity and/or stabilize foam .
Results or Outcomes
The use of Lauramide DEA in cosmetics and personal care products improves their performance by increasing their foaming capacity and/or stabilizing foam .
Chitosan Hybrid Cosmeceuticals
Specific Scientific Field
This application is in the field of Cosmetology .
Summary of the Application
Chitosan, a well-known biopolymer, has been widely explored for various biomedical applications including drug delivery, tissue engineering, and regenerative medicine . Apart from such biomedical applications, it has shown potential benefits in the cosmeceutical area, due to its anti-microbial properties, excellent biocompatibility, and degradability .
Methods of Application
Chitosan and its derivatives have been used for the development of innovative and emerging chitosan hybrid-based cosmeceuticals . These are used specifically in the area of the skin, hair, and dental care .
Results or Outcomes
The use of Chitosan and its derivatives in cosmeceuticals has shown remarkable progress in the skin, hair, and dental care research areas . The global cosmetics market is all set to reach $463.5 billion by 2027 .
Marine Cosmeceuticals
Specific Scientific Field
This application is in the field of Marine Biotechnology .
Summary of the Application
Marine resources are well recognized for their biologically active substances with great potential applications in the cosmeceutical industry . Among the different compounds with a marine origin, chitin and its deacetylated derivative—chitosan—are of great interest to the cosmeceutical industry due to their unique biological and technological properties .
Methods of Application
Chitin and its deacetylated derivative—chitosan—are used in the development of various cosmeceutical products . These products are used for skin care, hair care, and other cosmetic applications .
Results or Outcomes
The use of marine-derived chitin and chitosan in cosmeceuticals has shown potential benefits in the cosmeceutical industry . These benefits are due to their unique biological and technological properties .
properties
IUPAC Name |
dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSCQWREDREME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022146 | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanamide | |
CAS RN |
1120-16-7 | |
Record name | Dodecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.